7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide
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Overview
Description
7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide is a chemical compound known for its role as an intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs like Azapropazone . This compound is characterized by its unique structure, which includes a benzotriazine ring substituted with a methyl group and an oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of substituted anilines with nitrous acid, followed by oxidation to introduce the oxide functional group . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes where the reaction parameters are optimized for maximum yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and other biological processes.
Mechanism of Action
The mechanism by which 7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This mechanism is particularly relevant in its role as an intermediate in drug synthesis, where it contributes to the pharmacological properties of the final product .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzotriazin-3-ol: Lacks the methyl group, leading to different chemical properties and reactivity.
7-Bromo-1,2,4-benzotriazin-3-ol 1-Oxide: Substituted with a bromine atom instead of a methyl group, resulting in distinct reactivity and applications.
1,2,3-Benzotriazin-4(3H)-one: A related compound with a different ring structure and functional groups.
Uniqueness
7-Methyl-1,2,4-benzotriazin-3-ol 1-Oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in pharmaceutical synthesis, where it contributes to the development of drugs with specific therapeutic effects .
Properties
CAS No. |
27446-11-3 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-methyl-1-oxido-2H-1,2,4-benzotriazin-1-ium-3-one |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-7(4-5)11(13)10-8(12)9-6/h2-4H,1H3,(H,9,10,12) |
InChI Key |
ZIXXPAQWEILDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=[N+](NC(=O)N=C2C=C1)[O-] |
Origin of Product |
United States |
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